N,N'-Bis(2-hydroxybenzyl)ethylenediamine
Description
Contextualization within Ethylenediamine-Based Ligand Chemistry
Ethylenediamine-based ligands are a cornerstone of coordination chemistry, prized for their ability to form stable chelate rings with metal ions. This family of ligands is broadly categorized, with Schiff base ligands, particularly "salen" types, being among the most studied. Salen ligands are typically formed through the condensation of salicylaldehyde (B1680747) and ethylenediamine (B42938), resulting in a tetradentate structure with two nitrogen and two oxygen donor atoms and imine (C=N) linkages. ontosight.aiwikipedia.org
N,N'-Bis(2-hydroxybenzyl)ethylenediamine belongs to a related but distinct class known as "salan" ligands. wikipedia.org Salan ligands are the reduced analogues of salen ligands, characterized by saturated amine (C-N) bonds instead of imine bonds. This structural difference imparts greater flexibility to the ligand backbone. Compared to their more rigid salen counterparts, salan ligands are more electron-rich at the metal center they coordinate, which can significantly influence the properties and reactivity of the resulting metal complex. wikipedia.org The synthesis of these ligands often involves the condensation of a primary diamine with an appropriate aldehyde, followed by reduction, or through the alkylation of an amine with a phenolic alkyl halide. wikipedia.orgscirj.org
Significance as a Core Scaffold for Multifunctional Ligands
The true strength of this compound in modern research lies in its role as a foundational scaffold for constructing sophisticated, multifunctional ligands. The basic structure contains several reactive sites—the secondary amine groups, the phenolic hydroxyl groups, and the aromatic rings—that can be readily modified to tune the ligand's steric and electronic properties.
A prominent example of its use as a scaffold is in the synthesis of this compound-N,N'-diacetic acid (HBED). researchgate.netgoogle.com This derivative is created by adding two acetic acid groups to the nitrogen atoms of the parent salan structure. The resulting hexadentate ligand (possessing six donor atoms) exhibits an exceptionally high affinity and selectivity for ferric iron (Fe³⁺). researchgate.net The development of HBED from the this compound backbone showcases a key strategy in ligand design: using a stable and reliable core to build more elaborate chelators for specific applications, such as iron chelation therapy or analytical chemistry. researchgate.netmdpi.comoup.com Further modifications, such as adding substituents to the phenyl rings, have been explored to create derivatives with enhanced antimicrobial properties. researchgate.net
Overview of Key Research Domains
The versatile nature of the this compound scaffold and its derivatives has led to their application across several key domains of scientific research.
| Research Domain | Application of this compound Scaffold | Key Findings |
| Coordination Chemistry & Catalysis | Forms stable complexes with various transition metals. guidechem.com | The flexibility and electron-donating nature of the salan backbone influence the catalytic activity of the metal center, making these complexes candidates for various catalytic transformations. guidechem.comwikipedia.org |
| Biomedical Research | Serves as the precursor to potent metal chelators like HBED. researchgate.netmdpi.com | The derivative HBED is a highly effective iron chelator. researchgate.net It has been shown to inhibit the formation of bacterial biofilms by sequestering iron, acting synergistically with antibiotics like colistin (B93849) against pathogens such as Pseudomonas aeruginosa. mdpi.com |
| Antimicrobial Agents | The core structure can be halogenated to produce new antimicrobial compounds. researchgate.net | Derivatives such as N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine showed significant antimicrobial activity against Salmonella enterica and Pseudomonas aeruginosa. researchgate.net |
| Analytical Chemistry | Used to create selective chelating agents for separating metal ions. oup.com | The derivative HBED has been successfully employed for the separation and determination of various trivalent metal ions, including Fe(III), Al(III), and Cr(III), using capillary electrophoresis. oup.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20/h1-8,17-20H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFXJCXPSODAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276766 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18653-98-0 | |
| Record name | 18653-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Derivatization of N,n Bis 2 Hydroxybenzyl Ethylenediamine
Established Synthetic Methodologies for N,N'-Bis(2-hydroxybenzyl)ethylenediamine
This compound, a salan-type ligand, is synthesized through various established methods. The primary routes involve either a two-step condensation and reduction process or a one-pot direct Mannich condensation.
Condensation and Reduction Approaches (e.g., from salicylaldehyde (B1680747) and ethylenediamine)
A prevalent and well-documented method for synthesizing this compound involves a two-step process. The first step is the condensation reaction between two molar equivalents of salicylaldehyde and one molar equivalent of ethylenediamine (B42938). google.comgoogle.com This reaction produces a Schiff base intermediate, N,N'-bis(salicylidene)ethylenediamine, which is a salen-type compound. google.comundip.ac.id The mixture is typically heated for a short period, and as the reaction proceeds, the Schiff base product often precipitates as a crystalline solid. google.com
The subsequent step is the reduction of the imine (C=N) bonds of the Schiff base to yield the final saturated diamine product, this compound. google.comgoogle.com This reduction effectively converts the salen compound into the corresponding salan compound.
| Step | Reactants | Intermediate/Product | Key Transformation |
| 1. Condensation | Salicylaldehyde, Ethylenediamine | N,N'-Bis(salicylidene)ethylenediamine (Schiff Base) | Formation of imine bonds |
| 2. Reduction | N,N'-Bis(salicylidene)ethylenediamine | This compound | Reduction of imine bonds to amine bonds |
This synthetic strategy is versatile and can be adapted for derivatives by using substituted salicylaldehydes. google.com
Direct Mannich Condensation Routes (e.g., from ethylenediamine, formaldehyde (B43269), and phenol)
An alternative and more direct route is the Mannich condensation, a three-component reaction. google.comwikipedia.org This method involves reacting ethylenediamine, a formaldehyde source (such as a 37% aqueous solution or paraformaldehyde), and phenol (B47542) in a one-pot synthesis. google.comgoogle.com The Mannich reaction is a type of aminoalkylation that results in the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgnih.gov In this specific synthesis, the reaction leads directly to the this compound structure. google.comgoogle.com
This approach can also be employed for the synthesis of derivatives by using phenols substituted at the para position relative to the hydroxyl group. google.comgoogle.com The reaction can be carried out in various solvents, with heating to facilitate the condensation. google.com
Synthesis of Functionalized Derivatives of this compound
The core structure of this compound can be modified to create a variety of functionalized derivatives. These modifications are typically achieved by using substituted precursors in the synthesis or by further reacting the parent compound.
Preparation of Halogenated and Substituted Analogues
Halogenated and other substituted analogues of this compound are synthesized to modulate the electronic and steric properties of the ligand. A common strategy involves using a substituted phenol in the direct Mannich condensation route or a substituted salicylaldehyde in the condensation-reduction pathway. google.com
For instance, the synthesis of N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine has been successfully demonstrated. researchgate.net These compounds are prepared from the corresponding halogen-substituted salicylaldehydes and ethylenediamine, followed by reduction of the resulting Schiff base. This highlights how substituents on the aromatic ring can be readily incorporated into the final structure. researchgate.net Similarly, alkyl-substituted derivatives, such as N,N'-bis(2-hydroxy-5-methylbenzyl)ethylenediamine, have been prepared using this approach. google.com
| Derivative | Precursor | Synthetic Route |
| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | 5-Bromosalicylaldehyde, Ethylenediamine | Condensation followed by Reduction |
| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | 5-Chlorosalicylaldehyde, Ethylenediamine | Condensation followed by Reduction |
| N,N'-bis(2-hydroxy-5-methylbenzyl)ethylenediamine | 5-Methylsalicylaldehyde, Ethylenediamine | Condensation followed by Reduction |
Synthesis of Schiff Base Derivatives
Schiff base derivatives are the direct precursors to this compound in the condensation-reduction synthesis pathway. google.com The archetypal Schiff base in this context is N,N′-Bis(salicylidene)ethylenediamine, formed by the condensation of salicylaldehyde and ethylenediamine. undip.ac.idmocedes.org This reaction is generally straightforward, often carried out in an alcohol solvent, and yields a stable, crystalline product. undip.ac.idchemicalbook.com
These Schiff bases are an important class of ligands in their own right, capable of coordinating with various metal ions through the imine nitrogen and phenolic oxygen atoms. mocedes.orgresearchgate.net The synthesis can be generalized to a wide range of aldehydes and diamines to produce a diverse library of Schiff bases. ijcmas.com For example, using substituted salicylaldehydes or other benzaldehyde (B42025) derivatives leads to functionalized Schiff bases. mocedes.org
Pathways for Carboxymethylation to this compound-N,N'-diacetic Acid (HBED) and Related Chelators
The secondary amine groups of this compound can be alkylated to introduce additional coordinating groups, significantly enhancing the molecule's chelating ability. The most prominent example is its conversion to this compound-N,N'-diacetic Acid (HBED), a potent hexadentate chelating agent. researchgate.netncats.ionih.gov
Several synthetic routes to HBED from this compound have been developed:
Reaction with Formaldehyde and Hydrogen Cyanide: One approach involves the conversion of this compound to a diamide (B1670390) intermediate by reacting it with formaldehyde and hydrogen cyanide (HCN), followed by hydrolysis to yield HBED. google.comresearchgate.net
Reaction with Haloacetates: Another method involves the direct alkylation of this compound with a haloacetic acid derivative, such as tert-butyl bromoacetate (B1195939). This forms the di-tert-butyl ester of HBED, which is subsequently hydrolyzed, often using a weak acid like formic acid, to produce the final diacetic acid product. google.comgoogle.com However, this reaction can be very time-consuming. google.comgoogle.com
Reductive Amination with Glyoxylic Acid: A more recent and efficient method is the reductive amination of the parent salan compound with glyoxylic acid. google.comgoogle.com This process directly introduces the carboxymethyl groups onto the nitrogen atoms. The reaction is typically performed in the presence of a reducing agent and a suitable catalyst. google.com
These synthetic pathways demonstrate the versatility of this compound as a platform for constructing more complex and powerful chelating agents like HBED. researchgate.net
Conversion via Diamide Intermediates
One established pathway to synthesize this compound-N,N'-diacetic acid (HBED) involves the creation of a diamide intermediate, this compound-N,N'-diacetamide (HBEDDA). This strategy begins with the reaction of the parent compound, this compound, with formaldehyde and hydrogen cyanide (HCN). google.comresearchgate.net This step forms the dinitrile precursor, which is then hydrolyzed to the diamide, HBEDDA. google.com
The subsequent hydrolysis of the stable diamide to the final diacetic acid product presents a significant challenge. researchgate.net The conversion rate is notably low under standard conditions. google.com To overcome this, metal-catalyzed hydrolysis has been investigated. The use of copper(II) as a catalyst can facilitate the conversion, although the rate remains slow. google.com A more effective approach involves catalysis by iron(III), which leads to a rapid and complete conversion of HBEDDA to HBED. google.com Research has identified a pseudo-first-order rate constant of 3.1 × 10⁻³ s⁻¹ at 25.0 °C for the iron(III)-catalyzed reaction. google.com Despite its effectiveness, this synthetic route is hampered by the use of highly toxic hydrogen cyanide and the challenges associated with the pH-sensitive metal-catalyzed hydrolysis step. researchgate.net
Reductive Amination with Glyoxylic Acid
A more recent and advantageous method for synthesizing HBED and its derivatives involves the direct reductive amination of a salan-type compound with glyoxylic acid. researchgate.netresearchgate.net This process bypasses the use of hazardous cyanides and avoids the difficult hydrolysis of amide intermediates. The reaction is typically carried out under hydrogen pressure in the presence of a catalyst, such as Raney-Nickel (Ra-Ni) or Palladium on carbon (Pd/C). researchgate.net
The process is versatile, allowing for the synthesis of various derivatives by starting with appropriately substituted phenols or salicylaldehydes to form the initial salan compound. researchgate.netresearchgate.net An amine proton acceptor, such as triethylamine (B128534) or tributylamine, is used in the reaction. researchgate.net This methodology has been shown to produce high yields and products with high purity. researchgate.netresearchgate.net For instance, the synthesis of N,N'-bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N'-diacetic acid monohydrochloride using this method resulted in a product with 96% purity by HPLC. researchgate.net
Detailed findings from patent literature demonstrate the reaction conditions for this strategy.
| Derivative | Catalyst | H₂ Pressure | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| N,N'-bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N'-diacetic acid · HCl · 3H₂O | Ra-Ni | 45 atm | 48 h | 75% | researchgate.net |
| This compound-N,N'-diacetic acid · HCl · 3H₂O | Pd/C | 10 atm | 15 h | 84% | researchgate.net |
| N,N'-bis(5-carboxy-2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid · HCl · 3H₂O | Ra-Ni | 45 atm | 35 h | 37% | researchgate.net |
Reactions with Haloacetates
Another synthetic route to HBED involves the direct alkylation of this compound with a haloacetate ester, such as tert-butyl bromoacetate. researchgate.net This reaction is followed by hydrolysis of the resulting di-tert-butyl ester to yield the final diacetic acid. researchgate.net
This method was designed to produce neat HBED, which simplifies the subsequent conversion to a desired mono-cationic salt by avoiding the formation of dihydrochloride (B599025) intermediates. researchgate.net However, this approach has several significant drawbacks that limit its industrial applicability. The alkylation reaction is typically performed in dimethyl sulfoxide (B87167) (DMSO) and requires a very long reaction time. researchgate.net Furthermore, the subsequent hydrolysis step using a weak acid like formic acid is also extremely time-consuming, reportedly taking up to five days, and results in a very low yield. researchgate.net The high cost and limited industrial availability of reagents like t-butyl bromoacetate further detract from this method's practicality. researchgate.net
Synthesis of Other Carboxylic/Phosphonic Acid Derivatives
The core structure of this compound serves as a scaffold for a variety of derivatives with different chelating functional groups.
HBEDDA : As detailed in section 2.3.1, this compound-N,N'-diacetamide is primarily synthesized as an intermediate in one of the routes to HBED. google.com
HBEP : The dipropionic acid analogue, N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-dipropionic acid (HBEP), has been prepared in high yield. google.com This derivative extends the carbon chain of the chelating arms, which can alter the stability and coordination chemistry of its metal complexes. google.com
H2bbpen : The derivative N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-methylpyridyl)ethylenediamine (H2bbpen) introduces pyridyl arms to the nitrogen donors. This modification creates a hexadentate ligand with a different donor set (N₄O₂) compared to the N₂O₄ donor set of HBED, influencing its metal ion selectivity and the electrochemical properties of its complexes.
Methylenephosphonic Acid Derivatives : The synthesis of this compound-N,N'-di(methylenephosphonic acid) can be achieved through a Phospha-Mannich reaction. This type of reaction involves the aminomethylation of the secondary amine groups of this compound using formaldehyde and phosphorous acid (or hypophosphorous acid). This introduces phosphonic acid groups instead of carboxylic acid groups, creating chelators with different affinities for hard metal ions and distinct physicochemical properties.
Methodological Advancements in Synthetic Yield and Purity
Significant advancements in the synthesis of this compound derivatives have focused on moving away from hazardous reagents and inefficient, multi-step processes toward more streamlined, high-yield, and high-purity industrial-scale production.
The development of the reductive amination of glyoxylic acid with salan compounds represents a major methodological leap. researchgate.netresearchgate.net This approach is a significant improvement over earlier methods, such as the one involving diamide intermediates, because it completely avoids the use of highly toxic hydrogen cyanide. researchgate.netresearchgate.net It also circumvents the problematic and often low-yield step of hydrolyzing a chemically stable amide. researchgate.net
Coordination Chemistry and Metal Complexes of N,n Bis 2 Hydroxybenzyl Ethylenediamine and Its Derivatives
Ligational Behavior and Chelation Propensities
The ability of N,N'-Bis(2-hydroxybenzyl)ethylenediamine to form stable metal complexes is governed by its inherent structural features, including the nature of its donor atoms and the formation of favorable chelate rings upon coordination.
This compound is a tetradentate ligand, meaning it can bind to a central metal ion through four donor atoms simultaneously. researchgate.net The donor set is often described as N2O2, comprising two secondary amine nitrogen atoms from the ethylenediamine (B42938) backbone and two oxygen atoms from the deprotonated phenolic groups. researchgate.net This arrangement allows the ligand to wrap around a metal ion, forming a stable, multi-ring structure. The deprotonation of the phenolic hydroxyl groups is a prerequisite for coordination, resulting in the formation of strong metal-phenolate bonds.
The high stability of metal complexes with this compound and its derivatives is primarily attributed to the chelate effect. This thermodynamic principle states that the formation of a complex with a multidentate ligand (forming one or more chelate rings) is entropically more favorable than the formation of a complex with a similar number of monodentate ligands. Upon coordination, the ligand forms three stable chelate rings with the metal center: two six-membered rings involving the N-C-C-C-O-M pathway and one central five-membered ring from the ethylenediamine N-C-C-N backbone.
Several factors influence the thermodynamic stability of these complexes:
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion are crucial. Trivalent metal ions, such as Fe(III), Ga(III), and In(III), generally form more stable complexes than divalent ions due to stronger electrostatic interactions. nih.gov For instance, the formation constant for the Fe(III) complex with the related this compound-N,N'-diacetic acid (HBED) is one of the highest reported for any 1:1 multidentate ligand complex. researchgate.net
Ligand Structure: The inherent structure of the ligand dictates the size and conformation of the chelate rings. The combination of five- and six-membered rings in these complexes is sterically favorable for a wide range of metal ion sizes.
pH of the Medium: The pH influences the protonation state of the ligand's donor groups. The phenolic oxygens and amino nitrogens must be deprotonated to coordinate effectively, making complex formation highly pH-dependent.
Structural Elucidation of Metal Complexes
The precise three-dimensional arrangement of atoms in these metal complexes is determined using various analytical techniques, with X-ray crystallography providing definitive structural information and spectroscopic methods offering insights into the metal-ligand interactions.
While a vast number of salen (Schiff base) complexes have been structurally characterized, crystallographic data for the reduced this compound (salan-type) complexes are also available for various derivatives. These studies reveal that the coordination geometry is highly dependent on the central metal ion's electronic preferences and coordination number.
Commonly observed geometries include:
Octahedral: This is a frequent coordination geometry, particularly for metal ions like Ni(II) and Fe(II)/Fe(III). researchgate.netnih.gov In many cases, the geometry is distorted from a perfect octahedron. For example, the crystal structure of bis(N,N′-bis(2-hydroxyethyl)ethylenediamine)nickel(II) saccharinate reveals a distorted octahedral NiN4O2 coordination sphere around the nickel(II) ion. researchgate.net
Square Pyramidal: This geometry is often seen in copper(II) complexes. Studies on related reduced Schiff base ligands show Cu(II) atoms can be bridged by two phenolato oxygen atoms, resulting in a dimeric structure where each copper center has a square pyramidal geometry. researchgate.net
Tetrahedral: While less common for this tetradentate ligand, distorted tetrahedral geometries can occur, for instance, in complexes with Cd(II) and related Schiff base ligands. researchgate.net
The ligand typically coordinates in a cis-fashion, where the two oxygen atoms and two nitrogen atoms occupy adjacent positions in the coordination sphere, which is necessary to accommodate the ligand's stereochemistry.
Spectroscopic methods are vital for confirming the coordination of the ligand to the metal ion and for probing the electronic structure of the resulting complex.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination by monitoring changes in the vibrational frequencies of the ligand's functional groups. Upon complexation, key changes are observed:
The broad O-H stretching vibration of the phenolic groups in the free ligand disappears, indicating deprotonation and coordination of the oxygen atom.
The C-O stretching frequency of the phenolate (B1203915) group often shifts upon coordination. researchgate.net
New, typically low-frequency, bands appear in the spectra of the complexes, which are attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Free Ligand) | Change Upon Complexation |
| O-H (phenolic) | ~3200-3400 (broad) | Disappears |
| C-O (phenolic) | ~1250-1280 | Shifts in frequency |
| M-O (new band) | ~400-600 | Appears |
| M-N (new band) | ~300-500 | Appears |
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information on the electronic transitions and are often responsible for their color.
Ligand-Centered Transitions: Intense absorption bands in the ultraviolet region (typically < 350 nm) are assigned to π→π* transitions within the aromatic rings of the ligand. These bands may undergo a bathochromic (red) or hypsochromic (blue) shift upon coordination.
Charge-Transfer Transitions: New bands, often appearing in the visible region, are attributed to ligand-to-metal charge transfer (LMCT) transitions. These occur from the electron-rich phenolate oxygen atoms to the d-orbitals of the metal ion.
d-d Transitions: For transition metal complexes with unpaired d-electrons, weak absorptions corresponding to d-d transitions can sometimes be observed in the visible or near-infrared region, providing information about the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic complexes.
The resonance for the phenolic -OH proton in the free ligand disappears upon deprotonation and complexation.
The signals for the ethylenediamine bridge protons (-NCH₂CH₂N-) and the benzylic protons (-Ar-CH₂N-) typically shift upon coordination due to changes in the electronic environment and conformational rigidity. researchgate.net
In paramagnetic complexes, such as those with high-spin Ni(II) or Fe(III), the proton resonances are significantly shifted and broadened due to the influence of the unpaired electrons, providing a different type of structural insight. nih.gov
Specific Metal Ion Coordination and Complex Characteristics
This compound forms complexes with a wide variety of metal ions, each exhibiting distinct characteristics based on the metal's properties. The flexible N2O2 donor set can accommodate ions of different sizes and preferred coordination geometries.
| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Notable Characteristics |
| Iron (Fe) | +3 | Octahedral | Forms exceptionally stable complexes; often paramagnetic. researchgate.netacs.org |
| Copper (Cu) | +2 | Distorted Square Pyramidal | Can form dimeric structures with phenolate bridges; exhibits antiferromagnetic coupling in dimers. researchgate.net |
| Nickel (Ni) | +2 | Distorted Octahedral | Complexes are often paramagnetic (high-spin) but can be diamagnetic in square planar geometries with related ligands. researchgate.netnih.gov |
| Zinc (Zn) | +2 | Tetrahedral or Octahedral | Forms stable, colorless, diamagnetic complexes. scispace.com |
| Cobalt (Co) | +2, +3 | Octahedral | Can be stabilized in both +2 and +3 oxidation states. |
| Manganese (Mn) | +2, +3 | Octahedral | Forms high-spin paramagnetic complexes. |
| Gallium (Ga) / Indium (In) | +3 | Octahedral | Forms highly stable complexes, relevant to radiopharmaceutical applications of their derivatives. nih.gov |
Iron (Fe(III)) Complexes, including HBED-Iron Systems
The hexadentate ligand this compound-N,N'-diacetic acid (HBED) demonstrates a particularly high affinity for ferric iron (Fe(III)). This strong interaction leads to the formation of a highly stable, coordinatively saturated Fe-HBED complex. acs.orgacs.org The stability constant for the Fe(III)-HBED complex (log K) is reported to be 39.7, indicating a very strong binding affinity. acs.orgchemicalbook.com This stability is notably higher than that of the well-known Fe-EDDHA chelate, another common iron chelator. researchgate.net Due to this high stability, Fe-HBED is capable of keeping iron in solution even in calcium-rich environments and at pH values as high as 12. researchgate.net
The Fe-HBED complex is coordinatively saturated, which is a key feature that inhibits the participation of the iron center in redox chemistry, such as the Fenton reaction that can produce damaging hydroxyl radicals. acs.orgchemicalbook.com This characteristic has made Fe-HBED and its analogs attractive candidates for development as magnetic resonance imaging (MRI) contrast agents. acs.orgchemicalbook.com While the parent Fe-HBED compound exhibits some binding to human serum albumin, modifications to the HBED ligand have been explored to reduce this binding and improve relaxivity for broader applications as extracellular fluid (ECF) agents. acs.orgchemicalbook.com
The general structure of HBED allows for the formation of a 1:1 complex with Fe(III). The ligand wraps around the metal center, with the two phenolate oxygens, two amine nitrogens, and two carboxylate oxygens occupying the coordination sites of the iron atom.
Copper (Cu(II)) Complexes
The coordination chemistry of this compound and its derivatives with copper(II) has been investigated, often focusing on the Schiff base analogue, N,N′-bis(salicylidene)ethylenediamine (salen), and its reduced form. In complexes with related Schiff base ligands, the Cu(II) ion can adopt various coordination geometries. For instance, in a tetranuclear copper(II) complex with 2-hydroxy-N,N′-bis[1-(2-hydroxyphenyl)ethylidene]propane-1,3-diamine, the copper centers are connected by bridging oxygen atoms from the ligand. acs.org
Studies on dicopper(II) complexes with reduced Schiff base ligands derived from N-(2-hydroxybenzyl)-amino acids have shown that the Cu(II) atoms are typically bridged by two phenolate oxygen atoms, resulting in a dimeric structure. The specific geometry around the copper centers in these complexes can be influenced by the nature of the amino acid residue.
With the related ligand N,N′-bis(4-antipyrylmethylidene)ethylenediamine (BAME), copper(II) forms complexes with a square-planar geometry, where the ligand acts as a neutral bidentate donor, coordinating through the azomethine nitrogens. at.ua
The stability of Cu(II) complexes with the diacetic acid derivative of the parent ligand, this compound-N,N'-diacetic acid (H₄hedda), has been determined, showing a stepwise binding process.
Cobalt (Co(II), Co(III)) Complexes
Complexes of cobalt with this compound and its Schiff base derivatives have been synthesized and characterized. In a study involving bis-2-hydroxybenzylidene-N, N′-ethylenediamine, a Co(II) complex with a proposed octahedral geometry was formed. nih.gov The magnetic susceptibility measurements indicated that these are high-spin complexes. nih.gov
The formation of mixed-ligand complexes of Co(II) involving ethylenediamine and other ligands like 2,2'-bipyridine has also been reported, resulting in octahedral geometries. chemspider.com The stability of Co(II) complexes with related Schiff base ligands has been quantified, with stability constants varying depending on the specific ligand and the counter-ion of the cobalt salt used.
Cobalt can also exist in the +3 oxidation state in these complexes. For example, a mononuclear Co(III) complex with the Schiff base N,N′-bis(4-bromo-2-hydroxybenzylidene)ethylenediamine has been synthesized, exhibiting a distorted octahedral coordination. In this complex, the Schiff base ligand occupies the equatorial plane, with other ligands in the axial positions.
Chromium (Cr(III)) Complexes
Chromium(III) forms stable complexes with this compound and its derivatives. A study on the complexes with the Schiff base bis-2-hydroxybenzylidene-N, N′-ethylenediamine reported the synthesis of a Cr(III) complex. nih.gov Spectroscopic and magnetic data suggested a six-coordinate octahedral geometry around the Cr(III) ion. nih.gov
Lanthanide (Ln(III)) Complexes (e.g., Terbium, Gadolinium, Dysprosium)
The coordination chemistry of lanthanide(III) ions with derivatives of this compound, particularly N,N′-bis(2-hydroxybenzyl)-N,N′-bis(pyridin-2-ylmethyl)ethylenediamine (H₂bbpen), has been extensively studied due to the interesting magnetic and optical properties of the resulting complexes. mdpi.com
These systems can form a variety of structures, including mononuclear, dinuclear, and trinuclear complexes, depending on the reaction conditions and the specific lanthanide ion. d-nb.infoopenmedicinalchemistryjournal.com
Mononuclear Complexes : Neutral mononuclear complexes of the type [Ln(L)(NO₃)] (where L is the deprotonated ligand) have been synthesized. d-nb.infoopenmedicinalchemistryjournal.com
Dinuclear Complexes : Monocationic dinuclear complexes, such as [Ln₂(L)₂(NO₃)]⁺, have also been isolated. d-nb.infoopenmedicinalchemistryjournal.com In some cases, bridging ligands like oxalate can link two mononuclear units to form binuclear complexes, for example, with Gadolinium(III) and Dysprosium(III). researchgate.net
Trinuclear Complexes : Monocationic trinuclear complexes of the formula [Ln₃(L)₂(X)n(CH₃OH)]⁺ (where X can be bridging acetate or other ligands) have been shown to be particularly stable. d-nb.infoopenmedicinalchemistryjournal.com
The coordination number of the lanthanide ions in these complexes is typically high, often eight or nine, and they adopt various geometries such as distorted square-antiprismatic. researchgate.net The specific geometry can influence the magnetic properties of the complex, particularly for anisotropic ions like Dysprosium(III), which are of interest as single-molecule magnets. mdpi.com
Other Transition Metal and Main Group Complexes (e.g., Al(III), Cd(II), Mn(III), Ni(II), Zn(II), Mg(II), Ca(II))
This compound and its derivatives form complexes with a wide range of other transition metals and main group elements.
Aluminum (Al(III)) : The complexation of Al(III) with HBED has been studied, and these complexes can be separated using chromatographic techniques.
Cadmium (Cd(II)) : A Cd(II) complex with the Schiff base bis-2-hydroxybenzylidene-N, N′-ethylenediamine has been synthesized, with a proposed octahedral geometry. nih.gov This complex was found to be diamagnetic. nih.gov
Manganese (Mn(III)) : A manganese(III) complex with the derivative N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-methylpyridyl)ethylenediamine (H₂BBPEN) has been synthesized and structurally characterized.
Nickel (Ni(II)) : Nickel(II) complexes with tetrahydrosalen-type ligands, which are derivatives of this compound, have been studied. These can form both dinuclear and mononuclear complexes. Unlike their salen-type counterparts, these complexes are often paramagnetic.
Zinc (Zn(II)) : Zn(II) forms complexes with related Schiff base ligands. For example, with N,N′-bis(2-hydroxybenzylidene)benzene-1,4-diamine, a dinuclear complex is formed where the Zn(II) center has a distorted tetrahedral geometry. nih.gov
Magnesium (Mg(II)) and Calcium (Ca(II)) : The binding of Mg(II) and Ca(II) to the diacetic acid derivative, H₄hedda, has been studied. The complexation occurs in a stepwise manner, and the stability constants have been determined.
The stability of these complexes with divalent metals has been investigated, and the formation constants provide insight into the chelating tendencies of the ligand.
pH Dependence of Metal Chelation and Species Distribution
The chelation of metal ions by this compound and its derivatives is highly dependent on the pH of the solution. The ligand itself has multiple acidic protons (from the phenolic hydroxyl groups and, in the case of HBED, the carboxylic acid groups) that can be deprotonated at different pH values. The coordination of a metal ion is typically accompanied by the displacement of these protons.
The binding of divalent metal ions such as Mg(II), Ca(II), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) to the diacetic acid derivative (H₄hedda) occurs in a stepwise fashion. This means that as the pH increases, the ligand becomes progressively deprotonated, and different protonated and non-protonated complex species will dominate in solution. The order in which the ligand's donor groups coordinate to the metal ion can be deduced from the stability constants of these various species.
For trivalent metal ions like Fe(III), the chelation is very strong, and the complex can remain stable over a wide pH range. For example, the Fe-HBED complex is stable and keeps iron in solution up to a pH of 12. researchgate.net This is crucial for applications such as iron fertilizers in alkaline soils.
The distribution of the different complex species as a function of pH can be represented by species distribution diagrams, which can be constructed from the protonation constants of the ligand and the stability constants of the metal complexes. These diagrams are essential for understanding the behavior of these chelates in various chemical and biological systems. Optimal conditions for the separation of various metal-HBED complexes have been found at a pH of 10, indicating that the anionic complexes are the predominant species under these conditions.
Table of Stability Constants for Divalent Metal Complexes with H₄hedda
| Metal Ion | Log K (Stability Constant) |
| Mg(II) | Data available, stepwise formation |
| Ca(II) | Data available, stepwise formation |
| Mn(II) | Data available, stepwise formation |
| Co(II) | Data available, stepwise formation |
| Ni(II) | Data available, stepwise formation |
| Cu(II) | Data available, stepwise formation |
| Zn(II) | Data available, stepwise formation |
| Cd(II) | Data available, stepwise formation |
Note: The table indicates the availability of data for stepwise formation constants, which provide detailed information on the pH-dependent speciation.
Redox Chemistry of Metal Complexes
The redox chemistry of metal complexes incorporating the this compound (also known as H4salan or the fully reduced form of the salen ligand) framework is a critical aspect of their reactivity, influencing their roles in catalysis, biological modeling, and materials science. Unlike their well-studied Schiff base (salen) counterparts, the redox behavior of salan complexes is distinct due to the replacement of imine (C=N) bonds with more flexible and electron-donating amine (C-N) single bonds. This structural modification generally makes the ligand more susceptible to oxidation and can significantly modulate the redox potentials of the coordinated metal center.
The redox processes in these complexes can be either metal-centered, ligand-centered, or a combination of both. The specific pathway is influenced by several factors, including the identity of the central metal ion, its coordination geometry, the solvent system, and the presence of substituents on the ligand backbone or the phenolic rings.
Metal-Centered Redox Processes
In many complexes of this compound and its derivatives, the electrochemical behavior is dominated by redox changes at the metal ion. Cyclic voltammetry is a primary tool for investigating these processes, revealing the potentials at which the metal center undergoes oxidation or reduction.
For instance, iron complexes of ligands closely related to this compound have been studied for their potential use in redox flow batteries. The iron complexes of the two diastereomers of N,N'-ethylene-bis-(o-hydroxyphenylglycine) (EDDHA), a related N4O2 donor ligand, exhibit reversible one-electron redox processes corresponding to the Fe(III)/Fe(II) couple. researchgate.net Cyclic voltammetry studies in aqueous solution showed half-wave potentials (E1/2) that are pH-dependent, with values of -642 mV for the racemic diastereomer and -615 mV for the meso form (vs. Ag/AgCl) at pH 9. researchgate.net This reversibility is crucial for applications requiring stable charge-discharge cycles.
Cobalt complexes also display characteristic metal-centered redox chemistry. While specific data for Co(II) with the parent this compound is scarce, studies on related cobalt(II) salen-type complexes show that they can undergo a reversible one-electron reduction to form a Co(I) species. researchgate.net This Co(I) form is often a potent nucleophile and can act as a catalyst in various chemical reductions. researchgate.net The oxidation of Co(II) to Co(III) is also a common and often reversible process, which is fundamental to the ability of some cobalt-salen type complexes to bind and activate molecular oxygen. iaea.orgresearchgate.net
Vanadium complexes with salan-type ligands also exhibit metal-centered redox activity. Non-oxo vanadium(IV) complexes can be formed, and their electrochemical properties have been reported. For example, the complex [V(tben)], where tben is a hexadentate ligand derived from this compound, shows a defined redox chemistry. rsc.org Oxovanadium(IV) (VO2+) complexes with related Schiff base ligands typically display a quasi-reversible one-electron oxidation corresponding to the V(V)/V(IV) couple. ucl.ac.ukresearchgate.net The potential of this redox couple is sensitive to the ligand's electronic properties and the solvent's coordinating ability. escholarship.org
Ligand-Centered Redox Processes and Non-Innocent Behavior
The phenolate groups within the this compound ligand are redox-active. Under certain conditions, particularly with metal ions that are difficult to oxidize (like Zn(II)) or after the metal center has already been oxidized, the ligand itself can undergo oxidation. This typically involves the one-electron oxidation of a phenolate group to a phenoxyl radical.
The electrochemical data for selected metal complexes with ligands structurally related to this compound are summarized in the table below. It is important to note that these are for derivative ligands and conditions can significantly affect the observed potentials.
| Complex/Ligand System | Redox Couple | E1/2 or Epc/Epa (V vs. Ref.) | Reversibility | Solvent/Electrolyte | Reference |
| Fe(III/II)-rac-EDDHA | Fe(III)/Fe(II) | -0.642 (vs. Ag/AgCl) | Reversible | H2O (pH 9) / 0.1 M NaClO4 | researchgate.net |
| Fe(III/II)-meso-EDDHA | Fe(III)/Fe(II) | -0.615 (vs. Ag/AgCl) | Reversible | H2O (pH 9) / 0.1 M NaClO4 | researchgate.net |
| [Fe(salophen)Cl] | Fe(III)/Fe(II) | Epc = -1.42 (vs. Ag/AgCl) | Reversible | DMSO / 0.1 M LiClO4 | azaruniv.ac.ir |
| Mn(II/III)-CyHBET-NO2 | Mn(III)/Mn(II) | 0.57 (vs. NHE) | Quasi-reversible | H2O (pH 7.4) / 0.1 M NaCl | nih.gov |
| Mn(II/III)-CyHBET-H | Mn(III)/Mn(II) | 0.36 (vs. NHE) | Quasi-reversible | H2O (pH 7.4) / 0.1 M NaCl | nih.gov |
| Mn(II/III)-HBET-NO2 | Mn(III)/Mn(II) | 0.47 (vs. NHE) | Quasi-reversible | H2O (pH 7.4) / 0.1 M NaCl | nih.gov |
| Mn(II/III)-HBET-H | Mn(III)/Mn(II) | 0.27 (vs. NHE) | Quasi-reversible | H2O (pH 7.4) / 0.1 M NaCl | nih.gov |
*This table presents data for derivatives and related compounds to illustrate typical redox potentials. EDDHA = N,N'-ethylene-bis-(o-hydroxyphenylglycine); salophen = N,N'-bis(salicylidene)-1,2-phenylenediamine; CyHBET = N-(2-hydroxybenzyl-N,N',N'-trans-1,2-cyclohexylenediaminetriacetic acid; HBET = N-(2-hydroxybenzyl)-N,N',N'-ethylenediaminetriacetic acid.
Influence of Substituents
The electronic properties of the metal-salan complexes can be fine-tuned by introducing substituents onto the aromatic rings of the ligand. Electron-donating groups (e.g., -OCH3, -CH3) increase electron density on the phenolate oxygens and the metal center, generally making oxidation easier (shifting redox potentials to less positive values). Conversely, electron-withdrawing groups (e.g., -Cl, -NO2) make the complex more difficult to oxidize (shifting redox potentials to more positive values). This principle was demonstrated in a study of manganese complexes where tuning the 5-substituent of the aromatic ring allowed the Mn(II/III) redox potential to be varied over a range of 0.30 V. nih.gov This tunability is a powerful tool for designing catalysts with specific redox properties tailored for a particular application.
Biological and Biomedical Research Applications
Antimicrobial and Antifungal Activities of N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives
The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of this compound, particularly those with halogen substitutions, have shown promising activity against several clinically relevant bacterial species.
Research has demonstrated that certain halogenated derivatives of this compound possess significant antibacterial properties. Specifically, N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine have been identified as potent antimicrobial agents against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
The efficacy of these compounds has been quantified using the lethal concentration 50 (LC50), which is the concentration required to kill 50% of the bacterial cells within a 15-minute exposure. Studies have shown that these derivatives are particularly effective against Salmonella enterica, with lower LC50 values compared to Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov The chloro-substituted derivative, in particular, exhibited the most favorable activity against S. enterica. nih.govresearchgate.net Notably, the parent compound and other non-halogenated analogs tested were found to be inactive, highlighting the importance of the bromine and chlorine substitutions for antimicrobial activity. nih.gov
In vitro Antibacterial Activity of Halogenated this compound Derivatives
| Compound | Salmonella enterica LC50 (μM) | Pseudomonas aeruginosa LC50 (μM) | Staphylococcus aureus LC50 (μM) |
|---|---|---|---|
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | 11.6 | 86 | 140 |
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | 8.79 | 138 | 287 |
While the broader class of ethylenediamine (B42938) derivatives has been noted for potential antifungal properties, specific data on the in vitro efficacy of this compound and its halogenated derivatives against pathogenic fungi such as Candida albicans and Aspergillus niger are not extensively detailed in the currently available scientific literature. General screenings of related Schiff bases and their metal complexes have sometimes shown inactivity against fungi, while other, structurally different, halogenated phenolic compounds have demonstrated activity against a range of fungal pathogens. mdpi.comnih.gov Further research is required to specifically evaluate and quantify the antifungal spectrum and potency of the this compound derivatives that have proven effective against bacteria.
The precise molecular mechanism by which halogenated this compound derivatives exert their antibacterial effects has not yet been fully elucidated, and it is an area requiring further investigation. nih.gov However, the activity of a related, more complex derivative, this compound-N,N'-diacetic acid (HBED), against P. aeruginosa has been linked to its function as a potent iron chelator. mdpi.com Iron is an essential nutrient for bacterial growth and biofilm formation. By sequestering iron from the environment, HBED effectively starves the bacteria, leading to growth inhibition. mdpi.com This iron-dependent mechanism of action suggests that the ability to chelate essential metal ions could be a key strategy for the antimicrobial action of this class of compounds. It is plausible that the simpler halogenated derivatives share a similar mechanism, although other modes of action, such as membrane disruption or enzyme inhibition, cannot be ruled out without further study.
Anticancer and Cytotoxic Activities of this compound Derivatives
In addition to their antimicrobial potential, derivatives of this compound have been investigated for their cytotoxic effects on human cancer cell lines. These studies have primarily focused on the dihydrochloride (B599025) salts of the halogenated derivatives.
The in vitro cytotoxic activity of N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride and N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride has been evaluated against several human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. Research has shown that these compounds exhibit concentration-dependent cytotoxic activity against all three cell lines after a 24-hour treatment period.
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined for these derivatives. The data indicate a potent cytotoxic effect, with IC50 values in the low micromolar range for all tested cell lines.
Cytotoxicity (IC50, μM) of this compound Dihydrochloride Salts in Human Cancer Cell Lines
| Compound | A549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) | PC3 (Prostate Cancer) |
|---|---|---|---|
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | 14.1 ± 1.1 | 15.2 ± 1.0 | 13.6 ± 0.9 |
| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | 16.2 ± 1.2 | 17.8 ± 1.3 | 15.5 ± 1.1 |
Investigations into the molecular mechanisms underlying the cytotoxic activity of these this compound derivatives have revealed their ability to interfere with critical cellular processes in cancer cells. The primary mechanisms identified are the induction of cell cycle arrest and the disruption of mitochondrial membrane potential, leading to apoptosis.
Flow cytometry analysis has shown that treatment with these compounds causes a significant arrest of cancer cells in different phases of the cell cycle. For instance, the chloro-substituted derivative was observed to cause an accumulation of A549 lung cancer cells and MDA-MB-231 breast cancer cells in the S phase, while inducing a G1/G0 phase arrest in PC3 prostate cancer cells at a concentration of 20 μM.
A key event in the induction of apoptosis is the loss of mitochondrial membrane potential (MMP). Studies using rhodamine-123 fluorescent dye have demonstrated that both the bromo- and chloro-substituted dihydrochloride salts cause a concentration-dependent loss of MMP in A549, MDA-MB-231, and PC3 cells. This disruption of the mitochondrial function is a strong indicator that these compounds trigger the intrinsic apoptotic pathway in cancer cells.
Structure-Activity Relationships for Cytotoxic Effects
The cytotoxic efficacy of this compound derivatives is closely linked to their chemical structure. iiarjournals.org Comparative studies have revealed several key factors that influence their anti-cancer activity.
Firstly, the presence of a halogen atom (bromine or chlorine) on the aromatic ring is critical for cytotoxicity. The unsubstituted parent compound, this compound dihydrochloride, was found to be inactive. iiarjournals.org Secondly, the bromo-substituted derivative generally exhibits higher cytotoxicity than the chloro-substituted analog. iiarjournals.orgiiarjournals.org For example, the LD₅₀ value for the bromo-derivative in MDA-MB-231 breast cancer cells was 17.5 μM, compared to 21.0 μM for the chloro-derivative. iiarjournals.org
Furthermore, the salt form of the compound plays a crucial role. The dihydrochloride salts of the halogenated derivatives were found to be cytotoxic, whereas their corresponding free diamine (non-hydrochloride salt) forms were inactive, with LD₅₀ values greater than 100 μM. iiarjournals.org This indicates that the protonated form of the ethylenediamine backbone is essential for the observed biological activity. iiarjournals.org
| Compound | Substitution | Form | Cytotoxicity (LD₅₀ > 100 μM) |
|---|---|---|---|
| This compound | None | Dihydrochloride | Inactive |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine | Bromo | Dihydrochloride | Active |
| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine | Chloro | Dihydrochloride | Active |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine | Bromo | Free Diamine | Inactive |
| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine | Chloro | Free Diamine | Inactive |
Differentiation of Ligand vs. Metal Complex Cytotoxicity
The field of medicinal inorganic chemistry has seen extensive research into the anti-cancer properties of metal complexes. iiarjournals.org Many of these complexes feature organic molecules, known as ligands, which coordinate to a central metal ion. Historically, the biological activity of such complexes was often attributed solely to the metal center. However, emerging research indicates that the ligands themselves can possess significant biological activity. iiarjournals.orgmdpi.com
The cytotoxic effects observed with the halogenated derivatives of this compound are a clear example of ligand-based activity. iiarjournals.org These compounds exert their anti-cancer effects without being complexed to a metal ion. This has prompted a re-evaluation of the role of ligands in the activity of metal-based drugs and has spurred the development of novel ethylenediamine-type ligands as standalone chemotherapeutic agents. iiarjournals.org
Therapeutic Iron Chelation via HBED and its Prodrugs
Iron is an essential element for numerous physiological processes, but its excess can be highly toxic, leading to organ damage through the generation of reactive oxygen species. nih.gov Iron overload is a serious condition that can result from genetic disorders or from repeated blood transfusions required for conditions like thalassemia. nih.govnih.gov Iron chelation therapy is the primary treatment for managing iron overload, involving the administration of drugs that bind to excess iron and facilitate its excretion. irondisorders.org
Role of HBED in Iron Homeostasis and Overload Management
This compound-N,N'-diacetic acid (HBED), a derivative of the parent compound, is a potent hexadentate iron chelator. nih.gov It has been extensively studied as a potential alternative to the long-standing iron chelator, deferoxamine (B1203445) (DFO). nih.gov Studies in animal models have shown that HBED is highly efficient at promoting iron excretion. In iron-loaded primates, a single subcutaneous injection of HBED resulted in a net iron excretion more than twice that observed with the same dose of DFO. nih.gov
HBED's high affinity for iron makes it effective at sequestering toxic non-transferrin-bound iron from the plasma. nih.gov By binding to this free iron, HBED prevents it from participating in harmful redox reactions that lead to cellular damage. nih.gov The resulting iron complex is then excreted from the body. nih.gov The development of orally active prodrugs of HBED has also been a focus of research to improve patient convenience and compliance, although challenges with bioavailability and conversion to the active chelator remain. nih.gov
Adjunctive Therapeutic Strategies with HBED-Based Chelators
While HBED has demonstrated significant efficacy as a monotherapy in preclinical studies, the management of severe iron overload can sometimes benefit from combination therapy. nih.govnih.gov The use of two different iron chelators, either simultaneously or sequentially, can enhance the efficiency of iron removal and target iron deposits in different body compartments. nih.govmdpi.com
Strategies combining a potent chelator like DFO with an oral agent like deferiprone (B1670187) have been shown to rapidly reduce liver and heart iron, improve cardiac function, and ultimately enhance survival in patients with severe iron overload. nih.gov Although clinical data on HBED in combination therapies is not as extensive, the principle of using chelators with different properties suggests a potential role for HBED-based agents in future adjunctive strategies. An effective oral HBED prodrug could, for instance, be combined with an injectable agent to maximize iron excretion in heavily iron-overloaded patients. nih.govmdpi.com Such approaches aim to tailor chelation therapy to individual patient needs, optimizing efficacy while minimizing toxicity. nih.gov
Design and Evaluation of Novel HBED Prodrugs for Improved Bioavailability and Activation
Despite the promising in vitro activity of HBED, its clinical application has been limited by poor oral bioavailability. nih.gov To address this challenge, researchers have focused on the design of HBED prodrugs. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. nih.govnih.govnih.gov This approach can improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. nih.govnih.govmdpi.com
Novel "double prodrugs" of HBED have been synthesized and investigated. In these compounds, both the carboxylate and phenolate (B1203915) groups of HBED, which are crucial for iron chelation, are masked with other chemical moieties such as carboxylate esters and boronic acids/esters. nih.gov The rationale behind this design is that these masking groups will be cleaved in a stepwise manner through hydrolysis and oxidation once in the body, releasing the active HBED chelator. nih.gov Studies have confirmed the successful synthesis of these double prodrugs and have investigated their conversion to HBED under physiological conditions. The hydrolysis rates of these prodrugs have been measured, providing insights into their potential for in vivo activation. nih.gov This research into HBED prodrugs represents a critical step towards developing an orally active iron chelator for the treatment of iron overload diseases and potentially as an adjunct to antibiotic therapy. nih.govnih.gov
Applications in Radiopharmaceutical Development and Diagnostic Imaging
The strong chelating properties of this compound derivatives have also been exploited in the field of nuclear medicine for the development of radiopharmaceuticals for diagnostic imaging. nih.govsnmjournals.org Bifunctional chelators based on the HBED structure, such as HBED-CC, are designed to tightly bind to a radioactive metal ion, like Gallium-68 (⁶⁸Ga), while also being capable of conjugation to a bioactive molecule that targets specific cells or tissues, such as tumors. nih.govx-mol.net
Derivatives of HBED have been successfully conjugated to peptides that target receptors overexpressed on cancer cells, such as fibroblast activation protein (FAP). nih.gov These ⁶⁸Ga-labeled HBED-FAP inhibitors have shown desirable properties for tumor imaging, including robust and rapid radiolabeling, high stability, and excellent selective uptake in tumors in preclinical models. nih.gov The Ga(III) chelation with HBED-CC appears to improve the in vivo kinetics, leading to higher tumor uptake and retention compared to other commonly used chelators. nih.gov Furthermore, HBED derivatives have been developed as agents for positron emission tomography (PET) imaging of bone, demonstrating excellent bone uptake and retention in animal models. snmjournals.org These applications highlight the potential of this compound-based chelators in the development of novel radiotracers for cancer diagnosis and imaging.
Broader Spectrum of Biological Activities of Ethylenediamine-Pharmacophore Compounds
The ethylenediamine moiety is a recognized pharmacophore, a structural feature responsible for a drug's biological activity, and is found in a variety of therapeutic agents.
The ethylenediamine scaffold is central to the activity of ethambutol, a first-line drug for the treatment of tuberculosis (TB). core.ac.uknih.gov The N,N'-diisopropylethylenediamine was one of the first compounds in this series developed in the 1950s against Mycobacterium tuberculosis. core.ac.uk Structure-activity relationship studies have shown that the ethylenediamine unit is the minimum pharmacophore required for anti-TB activity. core.ac.uk This has spurred the development of new anti-tubercular agents based on this core structure. For instance, a large library of compounds based on the 1,2-ethylenediamine pharmacophore was screened, leading to the discovery of SQ109, a potent agent currently in clinical development that shows activity against multidrug-resistant TB strains. nih.govresearchgate.net
The ethylenediamine pharmacophore has also been investigated for its potential in treating other infectious diseases, including malaria and leishmaniasis. Quantitative structure-activity relationship (QSAR) studies have been conducted on ethylenediamine derivatives to understand the structural requirements for their anti-malarial activity against Plasmodium falciparum. nih.gov
In the context of leishmaniasis, a parasitic disease with limited treatment options, N,N'-disubstituted ethylenediamine derivatives have been synthesized and evaluated for their in vitro activity against Leishmania species. nih.govcore.ac.uknih.govresearchgate.net Several of these compounds have demonstrated good activity against both the promastigote and intracellular amastigote forms of the parasite without significant toxicity to mammalian cells. nih.govnih.govresearchgate.net The proposed mechanism of action for these compounds may involve the inhibition of polyamine synthesis in the parasite or interference with cellular membrane penetration. nih.govnih.gov
| Disease | Example Compound/Derivative | Key Finding | Source |
|---|---|---|---|
| Tuberculosis | Ethambutol, SQ109 | Ethylenediamine is the minimum pharmacophore; SQ109 is a potent new candidate. | core.ac.uknih.govresearchgate.net |
| Malaria | Various ethylenediamine derivatives | Structure-activity relationships have been studied to optimize anti-malarial potency. | nih.gov |
| Leishmaniasis | N,N'-disubstituted ethylenediamines | Demonstrated activity against both promastigote and amastigote forms of Leishmania. | nih.govnih.govresearchgate.net |
Histaminic Modulation
Research into the direct histaminic modulation properties of this compound is not extensively documented in publicly available scientific literature. While the broader field of immunology and the roles of various compounds in inflammatory and allergic responses are well-studied, specific investigations into the interaction of this compound with the histaminic system, including its effects on histamine (B1213489) release, histamine receptors, or mast cell stabilization, are not readily found.
Mast cells are key components of the immune system and play a central role in allergic reactions through the release of histamine and other inflammatory mediators. google.comnih.gov The stabilization of mast cells is a therapeutic strategy to prevent the release of these mediators. nih.gov Compounds with mast cell stabilizing properties, such as cromolyn (B99618) and ketotifen, are used in the management of allergic conditions. google.comeds.clinic
The primary focus of research on this compound and its derivatives, such as this compound-N,N'-diacetic acid (HBED), has been on their strong iron-chelating abilities. researchgate.netmdpi.comnih.govchemspider.com These compounds are investigated for their potential in treating iron overload conditions and for their antimicrobial properties related to iron sequestration. mdpi.com
Currently, there is a lack of published studies or data tables detailing the effects of this compound on histamine-related pathways. Future research may explore the potential for this and related compounds to influence the immune system beyond their chelating properties, which could include investigations into their effects on mast cell degranulation and histamine receptor binding. However, at present, information on the histaminic modulation of this compound remains uncharacterized in the available literature.
Advanced Analytical Methodologies Employing N,n Bis 2 Hydroxybenzyl Ethylenediamine Derivatives
Spectrophotometric Detection and Quantification of Metal Ions
The strong chelating affinity of N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives for metal ions, especially trivalent cations, is the foundation for their use in spectrophotometric analysis. The formation of stable, colored metal complexes allows for the direct quantification of metal ions in various samples.
A notable application is the spectrophotometric determination of iron(III) using this compound-N,N'-diacetic acid (HBED). oup.comresearchgate.net HBED reacts with iron(III) to form a distinct red complex, which exhibits a maximum absorption at a wavelength of 485 nm. oup.com This Fe(III)-HBED complex is exceptionally stable, with the highest stability constant (logK = 39.68) reported for any 1:1 ferric chelate with a multidentate ligand. researchgate.net This stability ensures that the absorbance of the solution remains constant over a broad pH range, from 2.5 to 13.2, which simplifies the analytical procedure by eliminating the need for strict pH control or a large excess of the reagent. oup.com
The method demonstrates adherence to Beer's law for iron(III) concentrations up to 1.6×10⁻⁴ mol dm⁻³ (equivalent to 9 μg cm⁻³). The molar absorption coefficient is 3.95×10³ L cm⁻¹ mol⁻¹, indicating good sensitivity. oup.com The precision of the method is also high, with a relative standard deviation of 0.29% for the determination of 3.5 μg cm⁻³ of iron. oup.com The stoichiometry of the iron(III) to HBED complex has been confirmed to be a 1:1 molar ratio. oup.com This spectrophotometric method has been successfully applied to determine the iron content in aluminum alloys, demonstrating its practical utility. oup.com
| Parameter | Value | Reference |
| Analyte | Iron(III) | oup.com |
| Reagent | This compound-N,N'-diacetic acid (HBED) | oup.com |
| Wavelength of Maximum Absorption (λmax) | 485 nm | oup.com |
| Effective pH Range | 2.5 - 13.2 | oup.com |
| Molar Absorption Coefficient | 3.95×10³ L cm⁻¹ mol⁻¹ | oup.com |
| Beer's Law Upper Limit | 1.6×10⁻⁴ mol dm⁻³ | oup.com |
| Relative Standard Deviation | 0.29% (at 3.5 μg cm⁻³ Fe) | oup.com |
| Molar Ratio (Fe:HBED) | 1:1 | oup.com |
Chromatographic and Electrokinetic Separation Techniques for Metal Complexes
The ability of HBED to form stable, anionic complexes with a wide range of metal ions makes it an ideal pre-column derivatizing agent for their separation using various chromatographic and electrokinetic techniques.
Ion chromatography (IC) has been effectively used to separate anionic metal complexes of HBED. nih.gov In this technique, separation is based on ion-exchange interactions between the charged metal-HBED complexes and the stationary phase of the chromatography column. For instance, complexes of Fe(III), Co(III), Mn(III), Al(III), Cu(II), Ni(II), Cd(II), and Zn(II) with HBED have been successfully separated using an IonPac AS4a anion-exchange column. nih.gov This approach leverages the different affinities of the various metal-HBED complexes for the anion-exchange resin to achieve separation.
Ion Electrokinetic Chromatography (IEKC) is a powerful capillary electrophoresis technique that has been extensively applied to separate metal-HBED chelates. nih.govnih.gov IEKC operates on the principle of ion exchange in a capillary format. The separation of metal-HBED chelates is often performed using a cationic polymer, such as poly(diallyldimethylammonium chloride) (PDADMACl), which is added to the background electrolyte. nih.govnih.gov This polymer dynamically coats the capillary wall, creating a pseudo-stationary phase that facilitates the separation of the anionic metal complexes based on their charge and size. This method has demonstrated remarkable efficiency, achieving simultaneous separation of multiple single- and double-charged HBED chelates with efficiencies ranging from 40,000 to 400,000 theoretical plates. nih.govnih.gov
Micellar Electrokinetic Chromatography (MEKC) is another capillary electrophoresis technique that separates analytes based on their differential partitioning between an aqueous mobile phase and a pseudo-stationary phase of micelles. nih.govscispace.com While IEKC is more commonly cited for HBED complexes, MEKC is well-suited for separating neutral or charged metal complexes that have sufficient hydrophobicity to interact with the micellar phase. researchgate.net Surfactants are added to the buffer above their critical micelle concentration to form micelles, which then migrate under the electric field. scispace.com The separation of analytes, including metal complexes, is governed by their affinity for the micelles, extending the applicability of capillary electrophoresis to a broader range of compounds. nih.govresearchgate.net
The selectivity and efficiency of separations involving metal-HBED complexes, particularly in IEKC, can be finely tuned by adjusting several parameters of the background electrolyte. nih.gov
Polymer Modifier: The choice and concentration of the cationic polymer are critical. Using poly(diallyldimethylammonium chloride) provides a separation selectivity in IEKC that is comparable to that observed in IC with a dedicated anion-exchange column. nih.gov
Competing Ion Concentration: The concentration of competing ions in the electrolyte influences the retention and selectivity of the metal complexes.
pH: The pH of the electrolyte affects the charge of the complexes and the capillary wall, thereby influencing the electroosmotic flow and the interaction with the pseudo-stationary phase.
Optimal separation conditions for IEKC of HBED complexes have been identified as a background electrolyte containing 0.1 mM HBED, 50 mM poly(diallyldimethylammonium hydroxide), and 10 mM sodium tetraborate, with the pH adjusted to 10 with acetic acid. nih.gov Under these conditions, very high separation efficiencies of up to 400,000 theoretical plates have been achieved. nih.govnih.gov
| Technique | Metal Ions Separated | Key Separation Conditions | Achieved Efficiency (Theoretical Plates) | Reference |
| Ion Chromatography (IC) | Fe(III), Co(III), Mn(III), Al(III), Cu(II), Ni(II), Cd(II), Zn(II) | IonPac AS4a anion-exchange column | Not Specified | nih.gov |
| Ion Electrokinetic Chromatography (IEKC) | Fe(III), Co(III), Mn(III), Al(III), Cu(II), Ni(II), Cd(II), Zn(II), In(III), Ga(III) | Background Electrolyte: 50 mM PDADMAOH, 10 mM Na₂B₄O₇, pH 10 | 40,000 - 400,000 | nih.govnih.gov |
Development of Selective and Sensitive Detection Systems
The development of analytical systems based on this compound derivatives has led to highly selective and sensitive detection of metal ions. The inherent properties of the HBED ligand are central to this success.
HBED is a hexadentate ligand, meaning it can form six bonds with a central metal ion, resulting in exceptionally stable complexes. researchgate.net It is particularly selective for trivalent metal ions like Fe(III), Ga(III), and In(III). researchgate.net The Fe(III)-HBED complex, as previously mentioned, has one of the highest stability constants ever reported, making its detection highly selective even in the presence of other ions. oup.comresearchgate.net
The aromatic nature of the HBED ligand is another key advantage. The presence of benzyl (B1604629) groups allows for strong UV absorbance, which significantly enhances detection sensitivity in chromatographic methods. This has enabled a 10-fold decrease in the detection limits for metal ions when using HBED as a chelating agent compared to more traditional agents like EDTA. nih.gov The favorable arrangement of donor groups in the HBED structure has also made it possible to achieve the first-ever separation of Ga(III) and In(III) chelates by capillary electrophoresis, highlighting its role in developing novel and highly selective analytical methods. oup.com
Future Perspectives and Interdisciplinary Research Frontiers
Rational Design of Next-Generation N,N'-Bis(2-hydroxybenzyl)ethylenediamine-Based Ligands
The rational design of novel ligands based on the this compound scaffold is a cornerstone of future research, aiming to tailor their properties for enhanced performance in specific applications. This approach moves beyond serendipitous discovery towards a more directed and predictive science.
Computational modeling and ligand-based design strategies are becoming increasingly central to this effort nih.gov. By employing techniques such as Density Functional Theory (DFT), researchers can predict the geometric and electronic structures of new ligand derivatives and their metal complexes ruhr-uni-bochum.de. This allows for the in silico screening of potential candidates with desired functionalities before their actual synthesis, saving significant time and resources. The goal is to establish clear structure-activity relationships (SAR), where modifications to the ligand's backbone or substituents on the phenolic rings can be directly correlated with changes in catalytic activity, biological efficacy, or material properties nih.gov.
A key area of interest is the synthesis of derivatives with enhanced biological activity. For instance, the introduction of specific substituents onto the aromatic rings can significantly influence the antimicrobial properties of the resulting compounds. A study on N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine derivatives demonstrated that the addition of bromo and chloro groups at the 5-position of the benzyl (B1604629) rings led to compounds with notable antimicrobial activity against various bacteria nih.govresearchgate.net. The rational design process would involve exploring a wider range of electron-withdrawing and electron-donating groups to optimize this activity further.
| Compound/Derivative | Modification | Target Organism | LC50 (µM) |
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | 5-Bromo substitution | S. enterica | 11.6 |
| P. aeruginosa | 86 | ||
| S. aureus | 140 | ||
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | 5-Chloro substitution | S. enterica | 8.79 |
| P. aeruginosa | 138 | ||
| S. aureus | 287 |
This table summarizes the antimicrobial activity of halogenated derivatives of this compound, highlighting how rational modifications to the ligand structure can enhance biological efficacy. nih.govresearchgate.net
Future work will likely focus on creating libraries of these derivatives to screen for a broader range of biological targets, including antifungal and antiviral applications.
In-depth Mechanistic Investigations of Biological and Catalytic Phenomena
A deeper understanding of the mechanisms through which this compound and its metal complexes exert their effects is crucial for their optimization and the discovery of new applications. Future research will increasingly focus on detailed mechanistic studies of both their biological and catalytic activities.
In the realm of catalysis, for example, understanding the precise role of the ligand in stabilizing different oxidation states of a coordinated metal ion is paramount. For catalytic processes involving metal complexes, it is essential to elucidate the elementary steps of the catalytic cycle, including substrate coordination, activation, transformation, and product release. Computational methods, such as DFT calculations, can be employed to model reaction pathways and identify transition states, providing insights that are often difficult to obtain through experimental means alone ruhr-uni-bochum.de. These theoretical studies, when combined with experimental kinetic data, can paint a complete picture of the catalytic mechanism.
Similarly, when considering the biological activity of these compounds, mechanistic studies are vital. For derivatives exhibiting antimicrobial properties, research will aim to identify their specific cellular targets and modes of action. It is important to determine whether the compounds act by disrupting cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. Understanding these mechanisms is not only fundamental to explaining their biological effects but also for predicting potential off-target effects and for the rational design of more potent and selective therapeutic agents.
Exploration of Sustainable Synthesis and Application Methodologies
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes mdpi.com. Traditional synthesis methods often rely on volatile organic solvents and can generate significant waste.
One promising avenue is the exploration of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent nih.gov. This approach has been successfully applied to the synthesis of related salen and salophen ligands, offering advantages such as shorter reaction times, higher yields, and a significant reduction in solvent usage nih.gov. The application of mechanochemical methods to the synthesis of this compound and its derivatives could represent a significant step towards a more sustainable production process.
Another key aspect of sustainability is the use of greener catalysts and reaction media. This includes the use of biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions, often in aqueous media mdpi.com. Exploring enzymatic routes for the synthesis of the ligand or its precursors could offer a highly selective and environmentally friendly alternative to traditional chemical methods. Furthermore, the development of catalytic systems that can be easily recovered and reused is a major goal.
| Synthesis Method | Key Features | Sustainability Advantages |
| Traditional Synthesis | Often involves refluxing in organic solvents. | - |
| Mechanochemistry | Solid-state reaction with minimal or no solvent. | Reduced solvent waste, shorter reaction times, potentially higher yields. nih.gov |
| Biocatalysis | Use of enzymes in mild, often aqueous, conditions. | Use of renewable catalysts, high selectivity, biodegradable. mdpi.com |
This table compares traditional synthesis methods with emerging sustainable approaches for the production of this compound and related ligands, highlighting the environmental benefits of green chemistry.
Integration into Hybrid Materials and Nanotechnology for Enhanced Functionality
The integration of this compound and its metal complexes into hybrid materials and nanostructured systems represents a frontier with immense potential for creating materials with novel and enhanced functionalities. This interdisciplinary approach combines the unique coordination chemistry of the ligand with the tailored properties of advanced materials.
One area of exploration is the development of heterogeneous catalysts. By immobilizing complexes of this compound onto solid supports such as polymers, silica, or zeolites, it is possible to create catalysts that are easily separable from the reaction mixture and can be reused multiple times. For instance, a similar chiral Zn(II)-salen complex has been encapsulated within a zeolite framework (MWW) to create a heterogeneous catalyst for the synthesis of chiral β-amino carbonyl compounds rsc.org. This approach not only enhances the stability and reusability of the catalyst but also allows for reactions to be carried out in a continuous flow system, which is highly desirable for industrial applications.
Furthermore, the functionalization of nanoparticles with this compound or its derivatives can lead to the development of novel materials for a variety of applications. For example, coating magnetic nanoparticles with these ligands could create systems for targeted drug delivery or for the selective removal of metal ions from contaminated water. The ligand's ability to chelate with various metal ions could be harnessed to create sensors where a change in the optical or magnetic properties of the functionalized nanoparticles signals the presence of a specific analyte. The versatility of this ligand, combined with the vast possibilities offered by nanotechnology, opens up a wide range of exciting research avenues at the interface of chemistry, materials science, and biology.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N,N'-Bis(2-hydroxybenzyl)ethylenediamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary methods are reported:
- Microwave-assisted synthesis : Using a solid-phase approach with microwave reactors improves reaction efficiency, achieving yields >85% and purity >97% by reducing side reactions. Key parameters include microwave power (150–200 W) and reaction time (15–30 min) .
- Low-temperature condensation : Reacting formaldehyde, ethylenediamine diacetic acid (EDDA), and phenol at pH 3–7 and temperatures <60°C minimizes decomposition. Alkali metal ions (0.2–1.1 equivalents) enhance reaction kinetics .
- Validation : Monitor reaction progress via HPLC or LC-MS, and confirm purity using elemental analysis and melting point determination (reported m.p. 118–120°C) .
Q. How can researchers characterize the structural and electronic properties of this compound metal complexes?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolve coordination geometry (e.g., hexadentate binding in Mn(III) complexes with phenolate and pyridyl arms) .
- Spectroscopy :
- UV-Vis : Identify ligand-to-metal charge transfer (LMCT) bands (e.g., Co(II)-salen complex absorption at 410 nm) .
- EPR : Detect paramagnetic species in oxidized intermediates (e.g., cationic radicals in imidazolidine derivatives) .
- Cyclic voltammetry : Assess redox behavior (e.g., Mn(III/IV) transitions in [MnIII(BBPEN)][PF6]) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Category 2 skin/eye irritant) .
- Ventilation : Work in fume hoods with local exhaust to prevent inhalation exposure.
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous runoff due to potential environmental toxicity .
Advanced Research Questions
Q. How do structural modifications of this compound derivatives enhance cytotoxic activity in cancer cells?
- Methodological Answer :
- Derivatization strategies : Introduce substituents (e.g., methylimidazole or pyridyl groups) to improve cellular uptake and target mitochondrial membrane potential (MMP).
- Mechanistic assays :
- Flow cytometry : Quantify apoptosis via Annexin V/PI staining and MMP disruption using JC-1 dye .
- Cell cycle analysis : Identify G1/S arrest using propidium iodide staining (e.g., derivatives inducing 60% arrest at 10 μM) .
Q. What experimental approaches resolve contradictions in the chelation efficacy of this compound across biological and environmental studies?
- Methodological Answer :
- Comparative binding studies : Use isothermal titration calorimetry (ITC) to measure stability constants (logβ) for Fe(III) (logβ ~35) vs. competing ions (e.g., Ca²⁺, logβ <10) .
- In vivo models : Evaluate iron overload treatment in rodents, comparing NaHBED (50 mg/kg, 72% iron excretion) vs. deferoxamine (35% excretion) .
- Environmental testing : Assess soil mobility using column leaching experiments at varying pH (4–8) to address discrepancies in micronutrient fertilization studies .
Q. How can researchers design this compound-based ligands for selective metal ion extraction in analytical chemistry?
- Methodological Answer :
- pH-dependent extraction : Optimize Co(II) recovery at pH 6 using chloroform as the organic phase, achieving extraction efficiency >95% .
- Ligand tuning : Modify hydroxybenzyl groups to electron-withdrawing substituents (e.g., -NO₂) for enhanced Cu(II) selectivity (e.g., 10:1 Cu/Fe selectivity ratio) .
- Validation : Confirm selectivity via ICP-MS and Job’s plot analysis for stoichiometry determination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
